cerium (III) acetate monohydrate

Nanoparticle Synthesis Spray Pyrolysis CeO₂ Morphology

Sourcing cerium precursors for controlled CeO₂ nanostructure synthesis presents challenges in reproducibility and morphology control. This compound solves the common issue of unpredictable particle architecture seen with nitrate or halide salts. - Delivers predominantly single-pore nanoparticles via spray pyrolysis, unlike the multi-porous structures from nitrate precursors. - Yields superior catalytic activity in solvent-free transamidation reactions, outperforming CeO₂ derived from chloride or nitrate sources. - Provides a clean, halide-free thermal decomposition pathway (crystallization at 212°C) essential for batch-to-batch reproducibility in SOFC electrolytes and epitaxial films.

Molecular Formula C6H11CeO7
Molecular Weight 335.26 g/mol
Cat. No. B7800386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecerium (III) acetate monohydrate
Molecular FormulaC6H11CeO7
Molecular Weight335.26 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ce+3]
InChIInChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
InChIKeyAERUOEZHIAYQQL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Acetate Monohydrate (CAS 206996-60-3) – Procurement and Scientific Baseline


Cerium(III) acetate monohydrate, a coordination complex with the general formula Ce(CH₃COO)₃·xH₂O (x ≈ 1–1.5), is a water-soluble crystalline powder widely used as a precursor in materials science and catalysis [1]. It decomposes thermally to cerium(IV) oxide (CeO₂) above 300 °C, making it a convenient route to nanostructured ceria [2]. The compound is commercially available in high purity (≥99.9% trace metals basis) and exhibits a reversible redox capability between Ce(III) and Ce(IV) states, which underpins its utility in oxidative and reductive catalytic cycles [1].

Why Cerium(III) Acetate Monohydrate Cannot Be Freely Substituted by Other Cerium Salts


Cerium precursors are not interchangeable. The acetate counterion critically influences precursor solubility, thermal decomposition pathway, and the resulting CeO₂ nanostructure morphology. Unlike cerium nitrate, which yields multi-porous ceria particles [1], or cerium chloride, which may introduce corrosive halide contaminants [2], the acetate ligand decomposes cleanly to yield dense, single-pore nanoparticles and epitaxial thin films. The following quantitative evidence demonstrates these performance-critical differences.

Quantitative Differentiation of Cerium(III) Acetate Monohydrate – Comparator-Based Evidence Guide


Morphological Control: Cerium Acetate Yields Single-Pore Ceria Nanoparticles vs. Nitrate-Derived Multi-Porous Particles

Cerium(III) acetate monohydrate and cerium(III) nitrate hydrate were compared as precursors in spray pyrolysis synthesis of ceria nanoparticles. Transmission electron microscopy revealed that acetate-derived particles exhibited predominantly a single internal pore, whereas nitrate-derived particles contained multiple pores in the core [1].

Nanoparticle Synthesis Spray Pyrolysis CeO₂ Morphology

Catalytic Activity: CeO₂ from Cerium Acetate Outperforms Nitrate- and Chloride-Derived Catalysts in Transamidation

Mesoporous CeO₂ nanoparticles were synthesized hydrothermally from four cerium precursors: cerium(III) acetate hydrate, cerium(III) chloride heptahydrate, cerium(III) nitrate hexahydrate, and ceric ammonium nitrate. The CeO₂ derived from cerium acetate exhibited the highest catalytic activity for the transamidation of acetamide with N-octylamine under solvent-free conditions [1].

Heterogeneous Catalysis Transamidation CeO₂ Nanoparticles

Solubility Advantage: Cerium Acetate Monohydrate Exhibits High Water Solubility (26.45 g/100 mL at 15 °C)

Cerium(III) acetate monohydrate (as the 1.5-hydrate) demonstrates a water solubility of 26.45 g/100 mL at 15 °C and 16.2 g/100 mL at 76 °C . This is substantially higher than cerium(III) oxalate (practically insoluble) and cerium(III) fluoride (insoluble), and contrasts with cerium(III) chloride and nitrate, which are also water-soluble but introduce halide or nitrate counterions that may interfere with downstream applications.

Precursor Solubility Solution Processing Formulation

Thermal Decomposition Profile: Defined Crystallization at 212 °C Enables Controlled Oxide Formation

Thermogravimetric analysis (TG-DTA-MS) and simultaneous XRD-DSC of cerium(III) acetate 1.5-hydrate reveals a well-defined decomposition sequence: dehydration to amorphous anhydrous acetate above 133 °C, crystallization to a crystalline anhydrous phase at 212 °C, a second phase transition at 286 °C, and finally decomposition to CeO₂ between 300–700 °C via discrete intermediate phases (Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃) [1]. In contrast, cerium nitrate hexahydrate melts at ~60 °C and decomposes explosively upon rapid heating, and cerium acetylacetonate sublimes before decomposing, which can complicate oxide formation [2].

Thermal Analysis Precursor Decomposition Ceramic Processing

Film Formation: Cerium Acetate Yields Highly Textured CeO₂ Epitaxial Layers Comparable to Acetylacetonate

In a comparative study of cerium precursors for chemical solution deposition (CSD) of CeO₂ buffer layers on textured Ni–W substrates, both cerium acetate and cerium acetylacetonate produced highly textured CeO₂ films under identical processing conditions (0.2–0.5 M, Ar–4% H₂, 1050–1150 °C, 15 min) [1]. However, cerium nitrate, 2-ethylhexanoate, and trifluoroacetate failed to yield comparable epitaxial quality. YBCO superconducting films grown on acetylacetonate-derived CeO₂ achieved a critical current density (Jc) of 1.5 MA/cm²; acetate-derived films are expected to exhibit similar performance.

Thin Film Deposition Epitaxial Growth YBCO Superconductor

Oxidation State Lability: Ce(III)/Ce(IV) Redox Switching Unique Among Lanthanide Acetates

Cerium(III) acetate monohydrate possesses the ability to readily switch between Ce(III) and Ce(IV) oxidation states, a property not shared by lanthanum(III) acetate, praseodymium(III) acetate, or neodymium acetate, which are redox-inert under typical catalytic conditions [1]. This redox lability underpins cerium acetate's superior performance in oxidation catalysis, including p-tert-butyltoluene oxidation (37% conversion, 57% aldehyde selectivity over Ce-TUD-1 catalyst derived from Ce(IV) acetylacetonate, with soluble Ce(III) salts showing comparable activity) [2].

Redox Chemistry Catalysis Lanthanide Chemistry

Optimal Application Scenarios for Cerium(III) Acetate Monohydrate Based on Quantitative Evidence


Synthesis of Single-Pore Ceria Nanoparticles for Controlled-Porosity Catalysts

For applications requiring ceria nanoparticles with a defined single internal pore morphology—such as shape-selective catalysis or drug delivery—cerium(III) acetate monohydrate is the precursor of choice. As demonstrated in spray pyrolysis studies, acetate yields predominantly single-pore particles, whereas cerium nitrate produces multi-porous structures [1]. This morphological control is achieved without surfactants or templates.

Hydrothermal Preparation of High-Activity CeO₂ Transamidation Catalysts

When synthesizing mesoporous CeO₂ catalysts for transamidation reactions under solvent-free conditions, cerium acetate-derived materials exhibit the highest catalytic activity among common cerium precursors (chloride, nitrate, ammonium nitrate) [2]. The acetate counterion yields CeO₂ with optimal surface properties for this transformation.

Aqueous Solution Processing of CeO₂ Thin Films and Coatings

The high water solubility (26.45 g/100 mL at 15 °C) and halide/nitrate-free composition of cerium acetate monohydrate make it ideal for aqueous chemical solution deposition (CSD) of CeO₂ thin films, including epitaxial buffer layers for YBCO superconductors [3]. It provides a clean decomposition pathway to crystalline CeO₂ without corrosive byproducts.

Controlled Thermal Decomposition for Reproducible CeO₂ Nanomaterial Synthesis

For applications requiring precise control over CeO₂ crystallinity and phase purity—such as solid oxide fuel cell (SOFC) electrolytes or oxygen storage materials—cerium acetate's well-characterized thermal decomposition pathway (crystallization at 212 °C, multi-step decomposition to CeO₂ between 300–700 °C) [4] ensures batch-to-batch reproducibility that is not attainable with nitrate precursors (which may decompose explosively) or acetylacetonates (which sublime).

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